REACTION_SMILES
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[CH3:18][CH2:19][OH:20].[CH3:6][O:7][c:8]1[cH:9][cH:10][c:11]([CH:12]=[O:13])[cH:14][c:15]1[O:16][CH3:17].[N:1]#[C:2][CH2:3][C:4]#[N:5]>>[N:1]#[C:2][C:3]([C:4]#[N:5])=[CH:12][c:11]1[cH:10][cH:9][c:8]([O:7][CH3:6])[c:15]([O:16][CH3:17])[cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C=O)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCC#N
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Name
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Type
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product
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Smiles
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COc1ccc(C=C(C#N)C#N)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |